molecular formula C10H18S B12041527 2,8-Epithio-p-menthane CAS No. 84415-79-2

2,8-Epithio-p-menthane

Cat. No.: B12041527
CAS No.: 84415-79-2
M. Wt: 170.32 g/mol
InChI Key: FAXNZPOZWCWYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Epithio-p-menthane is a sulfur-containing organic compound with the molecular formula C10H18S. It is characterized by its colorless to pale yellow appearance and a distinctive earthy, citrus aroma with menthol-like undertones . This compound is notable for its unique structure, which includes a bicyclic framework with a sulfur atom incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Epithio-p-menthane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-menthane derivatives with sulfurizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the bicyclic structure .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,8-Epithio-p-menthane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,8-Epithio-p-menthane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,8-Epithio-p-menthane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in its structure can form bonds with various biological molecules, influencing their activity and function. Pathways involved may include oxidative stress responses and metabolic processes related to sulfur-containing compounds .

Comparison with Similar Compounds

Uniqueness: 2,8-Epithio-p-menthane is unique due to its specific sulfur-containing bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

84415-79-2

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane

InChI

InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3

InChI Key

FAXNZPOZWCWYBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CC1SC2(C)C

density

0.997-1.001

physical_description

Colourless to pale yellow clear liquid;  Earthy, citrus aroma with menthol-like undertones

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.